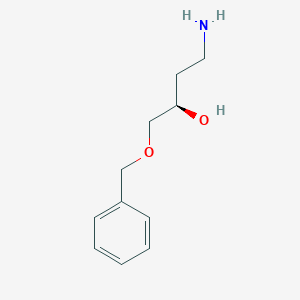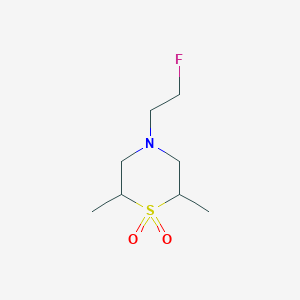
3-Chloro-2-(3-chloropropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3-chloropropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms and a propyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloropropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with thiophene under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-Chloro-2-(3-chloropropyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-chloropropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the thiophene ring can influence the compound’s binding affinity and selectivity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.
3-Chlorothiophene: Another thiophene derivative with a chlorine atom at a different position.
2-(3-Chloropropyl)thiophene: Similar to 3-Chloro-2-(3-chloropropyl)thiophene but with the chlorine atom in a different position.
Uniqueness
This compound is unique due to the specific arrangement of chlorine atoms and the propyl group on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H8Cl2S |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
3-chloro-2-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8Cl2S/c8-4-1-2-7-6(9)3-5-10-7/h3,5H,1-2,4H2 |
InChI Key |
GHLIKZWCHFUANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
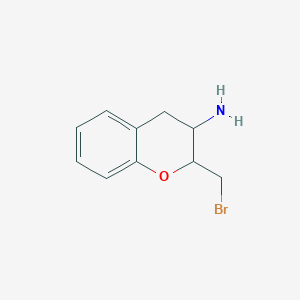
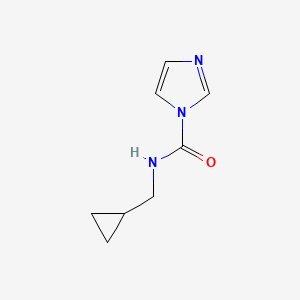
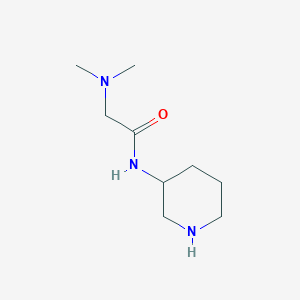

![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
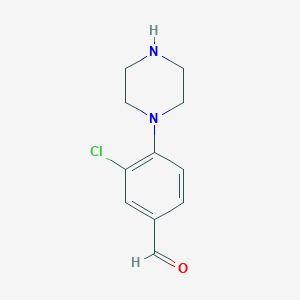

![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)

![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
